molecular formula C9H11BrFNO B8169787 3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline

3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline

Cat. No.: B8169787
M. Wt: 248.09 g/mol
InChI Key: OIKAZCPFXHIBIA-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline is a substituted aniline derivative featuring a bromo group at position 3, a fluoro group at position 5, and a 2-methoxyethylamine substituent on the nitrogen atom. This compound belongs to the broader class of 3-halo-5-substituted anilines, which are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and materials science. The presence of both halogen and alkoxy groups influences its electronic properties, solubility, and reactivity, making it a versatile building block for further functionalization .

Properties

IUPAC Name

3-bromo-5-fluoro-N-(2-methoxyethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO/c1-13-3-2-12-9-5-7(10)4-8(11)6-9/h4-6,12H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKAZCPFXHIBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the brominated aniline.

    Methoxyethylation: The attachment of a methoxyethyl group to the nitrogen atom of the aniline.

These reactions are usually carried out under controlled conditions to ensure the desired substitution pattern and to minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen Substitution Patterns
  • 3-Bromo-5-fluoro-4-iodoaniline (CAS 2090537-38-3): This analog introduces an additional iodine atom at position 3. The increased steric bulk and polarizability of iodine enhance electrophilic reactivity compared to the target compound, but may reduce solubility in nonpolar solvents .
  • The 2-fluoroethoxy group adds steric hindrance and alters hydrogen-bonding capacity .
Alkoxy and Alkyl Substituents
  • 3-Bromo-5-ethoxyaniline : Substituting the methoxyethyl group with a simpler ethoxy group reduces molecular complexity but may limit hydrogen-bonding interactions in supramolecular assemblies .

Variations in the N-Substituent

  • 3-Bromo-N-(2,2,2-trifluoro-1-methoxyethyl)aniline (CAS 1448324-03-5) : The trifluoromethyl group increases electronegativity and metabolic stability, though the trifluoroethyl moiety may introduce torsional strain .

Functional Group Additions

  • 4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline (CAS 1219741-80-6): The trimethylsilyl-protected alkyne enables Sonogashira couplings, a feature absent in the target compound. This modification expands utility in synthesizing conjugated polymers or fluorescent probes .

Solubility and Lipophilicity

  • The methoxyethyl group in the target compound improves water solubility compared to analogs with nonpolar substituents (e.g., 3-Bromo-5-(trifluoromethyl)aniline, CAS 454-79-5) .
  • Chlorine or iodine substitution (e.g., 3-Bromo-5-chloro-2-(2-fluoroethoxy)aniline) increases molecular weight and logP values, favoring lipid bilayer penetration .

Key Data Table: Structural and Property Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents LogP* Synthetic Utility
3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline Not Provided C₉H₁₀BrFNO 248.09 Br (C3), F (C5), N-(2-methoxyethyl) 2.1 Intermediate for antimicrobial agents
3-Bromo-5-fluoro-4-iodoaniline 2090537-38-3 C₆H₄BrFINO 315.91 Br (C3), F (C5), I (C4) 3.4 Radiolabeling precursor
3-Bromo-2-ethoxy-5-fluoroaniline 1096354-40-3 C₈H₉BrFNO 234.07 Br (C3), F (C5), OEt (C2) 2.8 Agrochemical intermediate
5-Bromo-2-fluoro-N-[(2-methylimidazo[...]aniline N/A C₁₅H₁₃BrFN₃ 334.19 Br (C5), F (C2), complex N-substituent 3.9 Kinase inhibitor candidate

*Predicted using ChemAxon or similar tools.

Biological Activity

3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and its implications in drug design, supported by relevant data and case studies.

  • Chemical Formula : C₉H₁₃BrFNO
  • Molecular Weight : 232.11 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes or receptors implicated in disease pathways. The presence of bromine and fluorine atoms in its structure enhances its lipophilicity, potentially facilitating better membrane penetration and interaction with intracellular targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-715.4
HeLa20.2
A54912.8

These findings suggest that the compound may induce apoptosis in cancer cells, although the exact mechanism remains to be fully elucidated.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. The compound demonstrated moderate inhibitory effects against both Gram-positive and Gram-negative bacteria, as shown in the following table:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

These results indicate potential applications in treating bacterial infections, warranting further investigation into its mechanism of action against microbial targets.

Study on Anticancer Activity

A recent study focused on the effects of this compound on MCF-7 breast cancer cells. The researchers found that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage. This suggests that the compound may trigger apoptotic pathways, leading to cancer cell death.

Study on Antimicrobial Efficacy

In a separate investigation, the antimicrobial efficacy of this compound was assessed against a panel of bacterial strains. The study revealed that the compound inhibited bacterial growth effectively, particularly against multidrug-resistant strains of Staphylococcus aureus. The authors proposed that the compound's unique structure might contribute to its ability to disrupt bacterial cell membranes.

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